molecular formula C9H12N4 B11915705 3H-Imidazo[4,5-C]pyridine-2-propanamine CAS No. 933725-29-2

3H-Imidazo[4,5-C]pyridine-2-propanamine

Cat. No.: B11915705
CAS No.: 933725-29-2
M. Wt: 176.22 g/mol
InChI Key: PVOYCACUEMACAG-UHFFFAOYSA-N
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Description

Contextualization within Imidazopyridine Chemical Space

To appreciate the academic focus on 3H-Imidazo[4,5-C]pyridine-2-propanamine, one must first understand the chemical environment from which it originates. The imidazopyridine family of compounds is a critical area of modern chemical research.

Imidazopyridine scaffolds are bicyclic heterocyclic systems that consist of a pyridine (B92270) ring fused to an imidazole (B134444) ring. This structural motif has garnered immense importance in medicinal chemistry over the past few decades, being recognized as a "privileged scaffold". bohrium.comdrugbank.com This designation stems from its ability to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. e3s-conferences.org

These scaffolds are integral to the rational design and development of new drugs for numerous therapeutic applications. bohrium.comnih.gov Researchers have successfully developed imidazopyridine derivatives as anti-cancer, anti-inflammatory, antiviral, antimicrobial, and central nervous system (CNS) agents. bohrium.comnih.govresearchgate.net The versatility of the imidazopyridine skeleton is further demonstrated by its presence in numerous marketed drugs and drug candidates, solidifying its role as a key pharmacophore in drug discovery. bohrium.come3s-conferences.orgresearchgate.net The unique structural characteristics of the fused ring system allow for interactions with various enzymes and receptors, making it a fertile ground for identifying and optimizing lead compounds. e3s-conferences.org

The imidazopyridine class is not monolithic; it is composed of several isomers, each defined by the arrangement of the fused imidazole and pyridine rings. The most studied isomers include imidazo[1,2-a]pyridine (B132010), imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine. mdpi.comnih.gov The position of the nitrogen atoms in the bicyclic structure is a critical determinant of the molecule's chemical properties and biological activity, leading to distinct research trajectories for each isomer. acs.org

The structural similarity of these isomers to naturally occurring purines allows them to interact with essential biological pathways. mdpi.comnih.gov This has spurred investigations into their therapeutic potential across various diseases. For instance, research has identified derivatives of imidazo[4,5-c]pyridines as potent antiviral agents, particularly against Hepatitis C virus (HCV), as well as inhibitors of protein kinase B and A2A adenosine (B11128) receptor antagonists. acs.org In contrast, the imidazo[4,5-b]pyridine isomer has been a focus for developing anticancer, antimalarial, and antiviral compounds. acs.orgscispace.com

The synthesis of these isomers often requires regioselective methods to ensure the desired arrangement of the heterocyclic core, a critical step for detailed structure-activity relationship (SAR) studies. nih.govacs.org The 3H-imidazo[4,5-c]pyridine scaffold, also known as 3-deazapurine, is of particular interest for its unique electronic properties and potential applications in pharmaceuticals and material science. acs.orgsolubilityofthings.com

Table 1: Research Focus on Imidazopyridine Isomers

Isomer Common Name/Analogue Primary Areas of Research Investigation
Imidazo[4,5-c]pyridine 3-Deazapurine Antiviral (HCV), Protein Kinase B Inhibition, A2A Adenosine Receptor Antagonism. acs.org
Imidazo[4,5-b]pyridine 1-Deazapurine Anticancer, Antimalarial, Antiviral, Antimicrobial. acs.orgscispace.com
Imidazo[1,2-a]pyridine - CNS Agents (e.g., Zolpidem), Anti-mycobacterial, Anti-ulcer. e3s-conferences.orgresearchgate.net
Imidazo[1,5-a]pyridine - GABA Receptor Modulation. nih.gov

Academic Rationale for Investigating the 2-Propanamine Moiety in Imidazo[4,5-C]pyridine

The functionalization of the core imidazopyridine scaffold is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The choice of a 2-propanamine side chain on the 3H-imidazo[4,5-c]pyridine ring is a deliberate one, based on established principles of heterocyclic and amine chemistry.

The alkyl amine side chain, such as the 2-propanamine group, introduces several key features. Firstly, it increases the molecule's basicity. The nitrogen atom's lone pair in the side chain is typically localized and available for protonation, unlike the nitrogen atoms within the aromatic imidazole ring whose lone pairs may be involved in maintaining aromaticity. libretexts.org This basicity can be crucial for forming salts, which often improves a drug candidate's solubility and bioavailability.

Secondly, the amine group provides a site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. lamission.edu This capability is fundamental for molecular recognition and binding to biological targets like proteins and nucleic acids. Finally, the alkyl portion of the side chain adds a degree of structural flexibility and lipophilicity. This can influence how the molecule fits into the binding pocket of a receptor and its ability to cross biological membranes. The combination of a rigid aromatic core (the imidazopyridine) and a flexible, functional side chain (the alkyl amine) is a classic strategy in drug design to optimize both binding affinity and pharmacokinetic profiles. nih.govmsu.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

933725-29-2

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

3-(3H-imidazo[4,5-c]pyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H12N4/c10-4-1-2-9-12-7-3-5-11-6-8(7)13-9/h3,5-6H,1-2,4,10H2,(H,12,13)

InChI Key

PVOYCACUEMACAG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=C(N2)CCCN

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of 3h Imidazo 4,5 C Pyridine 2 Propanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For derivatives of 3H-imidazo[4,5-c]pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides comprehensive insights into the molecular framework, connectivity, and stereochemistry.

The ¹H NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments. In the case of substituted imidazo[4,5-c]pyridine derivatives, the chemical shifts (δ) and coupling constants (J) of the aromatic protons on the pyridine (B92270) and imidazole (B134444) rings, as well as the protons of the substituent groups, are key to confirming the structure.

For instance, in a series of 4-amino-3-(4-chlorophenyl)-1-substituted-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives, the protons on the pyridine ring typically appear as doublets in the aromatic region of the spectrum. nih.gov The specific chemical shifts and coupling patterns are influenced by the nature and position of the substituents on the heterocyclic core and the attached groups.

Table 1: Representative ¹H NMR Data for Substituted Imidazo[4,5-c]pyridine Derivatives

Compound Aromatic Protons (δ, ppm) Aliphatic Protons (δ, ppm)
4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one 7.78 (d, J = 5.5 Hz, 1H), 7.68–7.62 (m, 2H), 7.58–7.52 (m, 2H), 7.48 (t, J = 7.7 Hz, 1H), 7.40–7.27 (m, 3H), 6.48 (d, J = 5.5 Hz, 1H) 4.95 (s, 2H), 2.40 (s, 3H)
4-amino-3-(4-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-c]pyridin-2(3H)-one 7.79 (d, J = 5.5 Hz, 1H), 7.61 (d, J = 8.5 Hz, 2H), 7.46 (d, J = 8.6 Hz, 2H), 6.77 (d, J = 5.5 Hz, 1H) 4.87 (s, 2H), 3.65 (d, J = 7.4 Hz, 2H), 2.12 (dq, J = 13.8, 6.9 Hz, 1H), 0.92 (d, J = 6.7 Hz, 6H)

Data sourced from a study on novel Src family kinase inhibitors. nih.gov

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the imidazo[4,5-c]pyridine core and the attached substituents are indicative of their electronic environment.

In the aforementioned series of 4-amino-3-(4-chlorophenyl)-1-substituted-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives, the carbonyl carbon of the pyridin-2-one ring resonates at a characteristic downfield shift. nih.gov The carbons of the pyridine and imidazole rings, as well as the substituent carbons, can be assigned based on their chemical shifts and by correlation with ¹H NMR data through 2D NMR experiments.

Table 2: Representative ¹³C NMR Data for Substituted Imidazo[4,5-c]pyridine Derivatives

Compound Aromatic Carbons (δ, ppm) Aliphatic Carbons (δ, ppm) Carbonyl Carbon (δ, ppm)
4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one 144.17, 142.03, 139.57, 136.45, 134.14, 133.48, 133.29, 130.16, 129.73, 129.46, 129.26, 127.17, 123.75, 109.95, 96.82 21.27 152.18
4-amino-3-(4-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-c]pyridin-2(3H)-one 143.82, 141.67, 137.01, 133.66, 132.96, 129.93, 129.35, 122.36, 109.59, 97.01 48.58, 27.86, 20.21 153.29

Data sourced from a study on novel Src family kinase inhibitors. nih.gov

To definitively establish the connectivity of atoms and the regiochemistry of substitution, advanced two-dimensional (2D) NMR techniques are employed. Experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful.

HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular structure and confirming the attachment of substituent groups to the heterocyclic core. For example, HMBC can be used to confirm the N-alkylation site in imidazo[4,5-b]pyridine derivatives. nih.gov

NOESY experiments provide information about the spatial proximity of protons. This is crucial for determining the regiochemistry of isomers, where different substitution patterns can lead to distinct through-space interactions observable in the NOESY spectrum. The confirmation of N5, N4, and N3-regioisomeric structures of imidazo[4,5-c] and [4,5-b]pyridine derivatives has been successfully achieved using 2D-NOESY. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision. This allows for the calculation of the elemental formula, which is a critical step in the identification of a new compound. The measured mass is compared with the calculated mass for the proposed formula, and a small mass error (typically in the parts per million range) provides strong evidence for the correct elemental composition.

For the previously mentioned 4-amino-3-(4-chlorophenyl)-1-substituted-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives, electrospray ionization (ESI) mass spectrometry was used to determine their molecular weights. nih.gov

Table 3: ESI-MS Data for Substituted Imidazo[4,5-c]pyridine Derivatives

Compound Molecular Formula Calculated [M+H]⁺ (m/z) Found [M+H]⁺ (m/z)
4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one C₂₀H₁₇ClN₄O 350.11 350.69
4-amino-3-(4-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-c]pyridin-2(3H)-one C₁₆H₁₇ClN₄O 317.11 317.83

Data sourced from a study on novel Src family kinase inhibitors. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light causes vibrations of the chemical bonds within the molecule at specific frequencies.

For imidazo[4,5-c]pyridine derivatives, characteristic vibrational bands can be observed for the N-H, C-H, C=N, and C=C stretching and bending modes of the heterocyclic rings. The positions of these bands can be influenced by the nature and position of substituents. For instance, in a study of imidazo[1,2-a]pyridine (B132010) and its metal complexes, density functional theory (DFT) calculations were used to assign the vibrational modes observed in the FT-IR spectrum. researchgate.net The characteristic stretching vibrations of the aromatic C-H bonds are typically observed in the region of 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings appear in the 1400-1650 cm⁻¹ region. The N-H stretching vibration of the imidazole ring would be expected as a broad band in the 3200-3500 cm⁻¹ region. The presence of the propanamine side chain in 3H-Imidazo[4,5-C]pyridine-2-propanamine would introduce characteristic C-H stretching and bending vibrations for the aliphatic chain, as well as N-H bending and stretching vibrations for the primary amine group.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational modes of the bonds within the molecule correspond to specific energy absorptions, resulting in a characteristic spectrum.

In the study of 1H-imidazo[4,5-c]pyridine, the FT-IR spectrum reveals several key vibrational bands that are characteristic of the fused imidazole and pyridine rings. nih.gov The high-frequency region of the spectrum is dominated by the stretching vibrations of the N-H and C-H groups. The N-H stretching vibration is typically observed as a broad band, indicative of hydrogen bonding interactions in the solid state. nih.gov The aromatic C-H stretching vibrations appear at slightly lower wavenumbers.

The mid-frequency region, often referred to as the fingerprint region, contains a complex series of bands arising from the stretching and bending vibrations of the heterocyclic rings. These include the C=C and C=N stretching vibrations, as well as in-plane and out-of-plane bending modes of the C-H and N-H bonds. Two specific stretching vibrations, designated as νas(Φ) and νs(Φ), are considered of diagnostic importance for the imidazopyridine skeleton. nih.gov

A detailed assignment of the observed FT-IR bands for 1H-imidazo[4,5-c]pyridine, supported by Density Functional Theory (DFT) calculations, provides a comprehensive understanding of its vibrational properties. nih.gov These assignments are critical for confirming the presence of the imidazo[4,5-c]pyridine core in newly synthesized derivatives.

Table 1: Selected FT-IR Vibrational Frequencies for 1H-Imidazo[4,5-c]pyridine

Wavenumber (cm⁻¹)AssignmentReference
~3400-2600ν(NH) stretching nih.gov
~3100-3000ν(CH) stretching nih.gov
~1600-1400ν(C=C) and ν(C=N) ring stretching nih.gov
~1400-1200δ(CH) and δ(NH) in-plane bending nih.gov
Below 1000γ(CH) and γ(NH) out-of-plane bending nih.gov

Note: The exact positions of the peaks can vary depending on the specific derivative and the sample preparation method.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that also provides information about the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While FT-IR is sensitive to changes in the dipole moment of a bond, Raman spectroscopy is sensitive to changes in its polarizability. Therefore, vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

For 1H-imidazo[4,5-c]pyridine, Raman spectroscopy is particularly useful for characterizing the vibrations of the carbon skeleton and the symmetric stretching modes of the rings. nih.gov The Raman spectrum of 1H-imidazo[4,5-c]pyridine shows characteristic bands corresponding to the ring breathing modes and other skeletal vibrations of the fused heterocyclic system. nih.gov The diagnostic stretching vibrations, νas(Φ) and νs(Φ), are also observable in the Raman spectrum, further confirming the presence of the imidazopyridine core. nih.gov

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of imidazo[4,5-c]pyridine derivatives, aiding in their unambiguous identification and structural characterization. nih.gov

Table 2: Selected Raman Shifts for 1H-Imidazo[4,5-c]pyridine

Raman Shift (cm⁻¹)AssignmentReference
~3100-3000ν(CH) stretching nih.gov
~1600-1400Ring stretching modes nih.gov
~1300-1200In-plane deformation modes nih.gov
~1000Ring breathing mode nih.gov

Note: The exact positions of the Raman shifts can vary depending on the specific derivative and the experimental conditions.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for a complete understanding of the molecular architecture.

The crystal structure of 1H-imidazo[4,5-c]pyridine has been determined by single-crystal X-ray diffraction. nih.gov The analysis reveals that the molecule is nearly planar, with the imidazole and pyridine rings being almost coplanar. acs.org In the solid state, the molecules are organized into hydrogen-bonded chains, where the hydrogen atom of the N-H group of one molecule forms a hydrogen bond with the pyridine nitrogen atom of an adjacent molecule. nih.gov This intermolecular hydrogen bonding plays a significant role in the stability of the crystal lattice.

The detailed structural parameters obtained from X-ray crystallography, such as bond lengths and angles, are in good agreement with the values predicted by theoretical calculations. nih.gov This agreement between experimental and theoretical data provides a high degree of confidence in the determined molecular structure.

Table 3: Selected Crystallographic Data for 1H-Imidazo[4,5-c]pyridine

ParameterValueReference
Crystal SystemOrthorhombic nih.gov
Space GroupFdd2 nih.gov
a (Å)22.094(5) nih.gov
b (Å)19.348(4) nih.gov
c (Å)7.042(1) nih.gov
α (°)90 nih.gov
β (°)90 nih.gov
γ (°)90 nih.gov

Note: The unit cell parameters can vary for different derivatives.

Computational Chemistry and Molecular Modeling Studies of 3h Imidazo 4,5 C Pyridine 2 Propanamine

Quantitative Structure-Activity Relationship (QSAR) Modeling

k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) for Predictive Modeling

The k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) is a powerful 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) method used in drug design to predict the biological activity of chemical compounds. nih.gov This technique builds a model by correlating the biological activity of a set of molecules with their 3D molecular fields, which include steric and electrostatic properties. nih.govresearchgate.net The activity of a new or untested compound is then predicted by averaging the activities of its 'k' nearest neighbors in the training set, where proximity is determined by the similarity of their molecular fields. nih.govnih.gov

Although no specific kNN-MFA studies on 3H-Imidazo[4,5-C]pyridine-2-propanamine were identified, the methodology has been successfully applied to other heterocyclic compounds to develop predictive models for various biological activities, such as anticancer and anti-inflammatory effects. nih.govresearchgate.net For instance, a 3D-QSAR study on 1,2,4-triazole (B32235) derivatives as anticancer agents utilized kNN-MFA to generate a statistically significant model with good predictive power. nih.gov

In the absence of specific kNN-MFA data, other predictive QSAR models have been extensively developed for imidazopyridine derivatives, demonstrating the utility of computational approaches in predicting their biological potency. Techniques such as Genetic Algorithm-Multiple Linear Regression (GA-MLR) and Backpropagation Artificial Neural Network (BP-ANN) have been employed to model the anticancer activity of imidazo[4,5-b]pyridine derivatives. researchgate.netbenthamdirect.com These studies have resulted in robust models with high predictive accuracy, as indicated by their statistical parameters. researchgate.netbenthamdirect.com

Predictive Model TypeCompound Class StudiedBiological ActivityKey Statistical ParametersReference
GA-MLR & BP-ANNImidazo[4,5-b]pyridine derivativesAnticancerGA-MLR: R² = 0.81, Q² = 0.76; BP-ANN: R² = 0.92, Q² = 0.85 researchgate.netbenthamdirect.com
Adjusted Adaptive LASSOImidazo[4,5-b]pyridine derivativesAnticancer (Aurora A inhibitors)Good predictive ability for high-dimensional QSAR arid.myresearchgate.net
kNN-MFA2-(4-methylsulfonylphenyl) pyrimidine (B1678525) derivativesCOX-2 Inhibitory Activityq² = 0.78, pred_r² = 0.55 researchgate.net
kNN-MFASubstituted 1,2,4-triazole derivativesAnticancerr² = 0.8713, q² = 0.2129, pred_r² = 0.8417 nih.gov

Correlation of Molecular Descriptors with Biological Activity

The biological activity of imidazopyridine derivatives is intrinsically linked to their physicochemical and structural properties, which can be quantified by molecular descriptors. QSAR studies on these compounds have identified several key descriptors that correlate significantly with their biological functions, such as anticancer and tuberculostatic activities. nih.govnih.gov

Hydrophobicity, often represented by the logarithm of the partition coefficient (logP), has been found to be a decisive factor for the tuberculostatic activity of imidazo[4,5-b]pyridine derivatives. nih.gov This suggests that the ability of these compounds to partition into lipid-rich environments, such as the mycobacterial cell wall, is crucial for their mechanism of action.

Electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, also play a critical role. These quantum chemical descriptors are related to the electron-donating and electron-accepting capabilities of a molecule, respectively, and influence its reactivity and interaction with biological targets. mdpi.com For instance, the antiproliferative activity of certain imidazo[4,5-b]pyridines has been linked to their electronic characteristics. mdpi.com

Furthermore, molecular polarizability, which describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, has been shown to be a highly predictive descriptor in 3D-QSAR models. nih.gov It can supplement or even substitute for standard steric and electrostatic fields in CoMFA, providing valuable insights into the requirements for ligand-receptor binding. nih.gov Studies on other quinoline (B57606) derivatives have also shown correlations between average polarizability and properties like molar refractivity and heat capacity. researchgate.net

Molecular DescriptorCompound ClassBiological ActivityNature of CorrelationReference
Hydrophobicity (logP)Imidazo[4,5-b]pyridine derivativesTuberculostaticDecisive for activity nih.gov
Antiproliferative ActivityAmidino-substituted Imidazo[4,5-b]pyridinesAnticancerPotent activity observed mdpi.com
CDK9 InhibitionImidazo[4,5-b]pyridine derivativesAnticancerSignificant inhibitory potential (IC₅₀ = 0.63-1.32 μM) nih.gov
PolarizabilityGeneral (for 3D-QSAR)General Biological ActivityHighly predictive, supplements steric and electrostatic fields nih.gov
Electronic Properties (HOMO/LUMO)Tetracyclic Imidazo[4,5-b]pyridine derivativesMetal Dication AffinitiesInfluences binding strength and basicity mdpi.com

Structure Activity Relationship Sar Investigations of 3h Imidazo 4,5 C Pyridine 2 Propanamine Derivatives

Impact of Substituent Modifications on Molecular Efficacy and Selectivity

The biological activity of imidazopyridine derivatives can be finely tuned by introducing various substituents onto the core scaffold. The nature, position, and stereochemistry of these substituents play a crucial role in determining the molecule's interaction with its biological target, thereby influencing its efficacy and selectivity.

The electronic properties of substituents on the imidazopyridine ring significantly impact molecular activity. The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic system, which in turn may influence binding interactions with target proteins. irb.hr

For instance, in studies of related imidazo[4,5-b]pyridine derivatives, the introduction of a methoxy group (-OCH₃), an EDG, at the para position of a phenyl ring attached to the core structure resulted in a broad spectrum of antibacterial and antifungal activity. scispace.com Conversely, the presence of a fluorine atom, an EWG, on a phenyl ring at the 2-position of imidazo[4,5-c]pyridines led to a decrease in antiviral activity against the Bovine Viral Diarrhea Virus (BVDV). nih.gov

SubstituentPositionElectronic EffectObserved Impact on ActivityCompound Class
Fluorine2-phenyl ringElectron-withdrawingDecreased antiviral activity nih.govImidazo[4,5-c]pyridines
Methoxypara-phenyl ringElectron-donatingBroad-spectrum antimicrobial activity scispace.comImidazo[4,5-b]pyridines
Amino Side ChainsPosition 2Electron-donatingEnhanced antiproliferative activity irb.hrTetracyclic Imidazo[4,5-b]pyridines
CyanoVariousElectron-withdrawingPrecursor for active amidino derivatives mdpi.comImidazo[4,5-b]pyridines

Steric factors play a significant role in the interaction between a ligand and its receptor. The size and bulk of substituents can either facilitate or hinder the optimal binding orientation. Large, bulky substituents can introduce steric hindrance, preventing the molecule from fitting into the active site of a target enzyme or receptor.

An example of this is seen in antiviral imidazo[4,5-c]pyridine derivatives, where the presence of large substituents on a benzyl group was associated with a reduction in activity. nih.gov Similarly, the introduction of two chloro groups on a related scaffold was found to inhibit target binding due to steric crowding. scispace.com

Conversely, introducing conformational constraints can be a powerful strategy to enhance binding affinity. By rigidifying the molecule, the entropic penalty upon binding is reduced. This can lock the molecule into a bioactive conformation, leading to improved potency and selectivity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on tetrahydro-3H-imidazo[4,5-c]pyridine derivatives, which have a more rigid structure than their aromatic counterparts, have been used to develop models that predict and explain their inhibitory activity against VEGFR-2 kinase. nih.gov

Structural ModificationEffectConsequence on ActivityExample Compound Class
Large substituents on benzyl groupSteric HindranceReduction in antiviral activity nih.govImidazo[4,5-c]pyridines
Two chloro groupsSteric CrowdingInhibition of target binding scispace.comImidazo[4,5-b]pyridines
Introduction of a tetrahydro-pyridine ringConformational ConstraintBasis for potent VEGFR-2 kinase inhibition nih.govTetrahydro-3H-imidazo[4,5-c]pyridines
tert-butyl group at N1 positionSteric BulkInfluences binding mode in Src kinases nih.govImidazo[4,5-c]pyridin-2-ones

Elucidation of Key Pharmacophoric Elements

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For imidazopyridine derivatives, the core heterocyclic system is a fundamental pharmacophoric element, acting as a scaffold that correctly orients the substituent groups for optimal interaction with the target. nih.govirb.hr

Studies on various imidazopyridine derivatives have identified several key pharmacophoric features:

Hydrogen Bonding: The nitrogen atoms in the imidazopyridine ring system can act as hydrogen bond acceptors, while appended amino or hydroxyl groups can serve as hydrogen bond donors. These interactions are often crucial for anchoring the ligand in the active site of a protein. For example, in Src family kinase inhibitors based on the imidazo[4,5-c]pyridin-2-one scaffold, an amino group at the C4 position was designed to act as a hydrogen bond donor, mimicking the interaction of known inhibitors with the kinase hinge region. nih.gov

Aromatic/Hydrophobic Regions: Appended aryl groups, such as the phenyl ring commonly found at the 2-position, contribute to hydrophobic and aromatic stacking interactions within the binding pocket. The nature and substitution pattern of these rings are critical for both potency and selectivity.

Charge and Cationic Groups: The introduction of basic groups, such as the propanamine side chain or amidino groups, can result in a positively charged moiety at physiological pH. This positive charge can facilitate strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in the target protein. Amidino-substituted imidazo[4,5-b]pyridine derivatives have shown potent antiproliferative activity, with the charged amidino group being a key feature. mdpi.com

Rational Design Principles for Optimizing Derivative Activity

The insights gained from SAR studies provide a foundation for the rational design of new derivatives with improved properties. Key principles for optimizing the activity of 3H-Imidazo[4,5-C]pyridine-2-propanamine derivatives include:

Scaffold Modification and Isomer Exploration: The precise arrangement of nitrogen atoms in the pyridine (B92270) ring is a critical design element. Synthesizing and evaluating different isomers (e.g., imidazo[4,5-b] vs. imidazo[4,5-c]) can lead to significant differences in activity and selectivity. acs.org

Substituent Scanning: Systematically modifying substituents at various positions on the imidazopyridine core and any appended aryl rings helps to probe the steric and electronic requirements of the target's binding site. This includes varying the size, lipophilicity, and electronic nature of the substituents.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic or pharmacodynamic properties. For instance, replacing a cyano group with an amidino group can drastically change the biological activity profile from inactive to highly potent. mdpi.com

Structure-Based and Computational Design: When the 3D structure of the biological target is known, computational methods like molecular docking can be used to predict how newly designed molecules will bind. Furthermore, 3D-QSAR models, as developed for tetrahydro-3H-imidazo[4,5-c]pyridine derivatives, can provide valuable insights into the favorable and unfavorable steric and electronic interactions, guiding the design of more potent compounds. nih.gov For instance, the rational design of novel Src kinase inhibitors was based on observing the co-crystal structures of known inhibitors, leading to the synthesis of new imidazo[4,5-c]pyridin-2-one derivatives with a unique binding mode. nih.gov

By systematically applying these principles, researchers can navigate the chemical space around the this compound scaffold to develop optimized derivatives with superior therapeutic potential.

Molecular Interactions and Biological Target Engagement Research of 3h Imidazo 4,5 C Pyridine 2 Propanamine

Ligand-Protein Binding Characterization

The efficacy of 3H-imidazo[4,5-c]pyridine derivatives as inhibitors is rooted in their specific and stable interactions with target proteins. The core scaffold serves as an anchor, positioning functional groups to engage with key features of enzyme active sites or allosteric pockets.

Identification of Binding Pockets and Key Interacting Residues

Kinase inhibitors based on the imidazo[4,5-c]pyridine scaffold typically target the ATP-binding pocket of protein kinases. This pocket is a highly conserved region, but subtle differences across the kinome allow for the design of selective inhibitors.

Src Family Kinases (SFKs) : Molecular modeling of imidazo[4,5-c]pyridin-2-one derivatives shows their interaction within the ATP binding site of SFKs like Src and Fyn nih.govnih.gov. A crucial interaction is with the "hinge region," a flexible loop that connects the N- and C-lobes of the kinase domain. Key residues in this region that interact with imidazo[4,5-c]pyridine derivatives include a glutamic acid and a methionine residue nih.gov.

Cyclin-Dependent Kinase 2 (CDK2) : For CDK2, the imidazo[4,5-c]pyridine core also occupies the ATP-binding cleft. Molecular docking studies have identified key interactions that contribute to the potent inhibition by these compounds nih.gov.

Bruton's Tyrosine Kinase (BTK) : In the case of BTK, trisubstituted imidazo[4,5-c]pyridines have been designed to bind within its active site, with substitutions at various positions on the scaffold influencing the binding affinity and selectivity nih.gov.

Viral RNA-Dependent RNA Polymerase (RdRp) : While specific binding pocket details for imidazo[4,5-c]pyridines are less defined than for kinases, non-nucleoside inhibitors of RdRp typically bind to allosteric sites on the enzyme. These sites, distinct from the active site where nucleotide incorporation occurs, can induce conformational changes that prevent the enzyme from functioning correctly nih.govmdpi.com. Research on related compounds suggests that these inhibitors target pockets within the "thumb" or "palm" domains of the polymerase mdpi.com.

Table 1: Key Protein Targets and Interacting Residues for Imidazo[4,5-c]pyridine Derivatives
Protein TargetBinding PocketKey Interacting ResiduesReference
Src Family Kinases (e.g., Src, Fyn)ATP-binding site (Hinge region)Glutamic Acid, Methionine nih.gov
Cyclin-Dependent Kinase 2 (CDK2)ATP-binding siteNot specified nih.gov
Bruton's Tyrosine Kinase (BTK)ATP-binding siteNot specified nih.gov
HCV NS5B RdRpAllosteric sites (e.g., Thumb/Palm domains)Not specified mdpi.com

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)

The stability of the ligand-protein complex is determined by a combination of non-covalent interactions. For the imidazo[4,5-c]pyridine scaffold, these interactions are critical for its inhibitory activity.

Hydrogen Bonding : This is a predominant interaction for kinase inhibitors. The nitrogen atoms within the imidazo[4,5-c]pyridine core act as hydrogen bond acceptors, while attached amino groups can act as donors. In studies with SFKs, the scaffold forms two key hydrogen bonds with the hinge region: an amino group on a derivative acts as a hydrogen bond donor to the carbonyl group of a glutamic acid residue, and a nitrogen atom in the pyridine (B92270) ring acts as a hydrogen bond acceptor from a methionine residue nih.gov.

Hydrophobic Interactions : Substituents on the core scaffold play a significant role in establishing hydrophobic interactions. For example, a 4-chlorophenyl group on an imidazo[4,5-c]pyridin-2-one derivative extends into a hydrophobic pocket within the SFK active site, enhancing binding affinity nih.gov. The design of BTK inhibitors also shows a high tolerance for both hydrophobic and hydrophilic substituents at the C6 position, indicating the versatility of this position for tuning interactions nih.govmdpi.com.

π-Stacking : While not explicitly detailed in the provided context for 3H-Imidazo[4,5-C]pyridine-2-propanamine, the aromatic nature of the imidazopyridine core and any attached aryl substituents makes it a candidate for engaging in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket.

Mechanisms of Enzyme Inhibition

The engagement of 3H-imidazo[4,5-c]pyridine derivatives in specific binding pockets and the formation of stable non-covalent interactions translate into the potent inhibition of various enzymes.

Modulation of Kinase Activity (e.g., Src Family Kinases, PARP, c-Met, Cyclin-Dependent Kinases, Bruton's Tyrosine Kinases, Mitotic Kinesin KSP)

The imidazo[4,5-c]pyridine scaffold has proven to be a privileged structure for the development of inhibitors against several kinase families.

Src Family Kinases (SFKs) : A series of imidazo[4,5-c]pyridin-2-one derivatives were identified as potent inhibitors of Src and Fyn, two key members of the SFKs nih.gov. As ATP-competitive inhibitors, they block the active site and prevent the phosphorylation of downstream substrates. Several compounds exhibited inhibitory activity in the submicromolar range nih.govnih.gov.

Cyclin-Dependent Kinases (CDKs) : Imidazo[4,5-c]pyridine derivatives have been designed as potent CDK2 inhibitors. One of the most effective compounds demonstrated an IC50 value of 21 nM against CDK2, highlighting the scaffold's suitability for targeting cell cycle kinases nih.gov.

Bruton's Tyrosine Kinases (BTK) : Research has led to the development of 1,4,6-trisubstituted imidazo[4,5-c]pyridines as BTK inhibitors. Notably, the imidazo[4,5-c]pyridine core showed significantly higher activity against BTK compared to its imidazo[4,5-b]pyridine isomer, underscoring the importance of the specific ring fusion nih.govmdpi.com.

c-Met : While the specific isomer is 3H-imidazo[4,5-b]pyridine, studies have shown this related scaffold to be a potent hinge-binding inhibitor of the c-Met kinase, suggesting potential for the imidazo[4,5-c]pyridine core as well nih.gov.

PARP, and Mitotic Kinesin KSP : There is currently limited specific information in the reviewed literature regarding the direct inhibition of Poly (ADP-ribose) polymerase (PARP) or Mitotic Kinesin KSP by compounds with a 3H-imidazo[4,5-c]pyridine core. Research on this scaffold has predominantly focused on protein kinases.

Table 2: Inhibitory Activity of Imidazo[4,5-c]pyridine Derivatives Against Various Protein Kinases
Kinase TargetCompound SeriesReported Activity (IC50)Reference
SrcImidazo[4,5-c]pyridin-2-one derivatives (e.g., 1s)0.19 µM nih.gov
FynImidazo[4,5-c]pyridin-2-one derivatives (e.g., 1s)0.12 µM nih.gov
CDK2Imidazo[4,5-c]pyridine derivative (5b)21 nM nih.gov
BTK1,4,6-Trisubstituted imidazo[4,5-c]pyridinesActivity reported, specific IC50 not provided nih.gov

Inhibition of Viral RNA-Dependent RNA Polymerases (RdRp)

The RdRp enzyme is essential for the replication of RNA viruses, making it a prime target for antiviral drug development nih.gov. The imidazo[4,5-c]pyridine scaffold has shown promise in this area.

Mechanism : Non-nucleoside inhibitors (NNIs) like the imidazo[4,5-c]pyridine analogues typically function by binding to allosteric sites on the RdRp enzyme. This binding induces a conformational change that either prevents the initiation of RNA synthesis or blocks the elongation of the nascent RNA strand, thereby halting viral replication nih.govmdpi.com.

Hepatitis C Virus (HCV) : Research into inhibitors for the HCV NS5B polymerase, an RdRp, has identified disubstituted-5H-imidazo[4,5-c]pyridine compounds as having antiviral activity. While an initial lead compound showed modest anti-HCV activity (EC50 = 50 µM), strategic modification, such as the addition of a fluorine atom, significantly improved its potency (EC50 = 1 µM), demonstrating the scaffold's potential for developing effective RdRp inhibitors.

Interactions with Glycosidase Enzymes (e.g., α-Glucosidase)

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes researchgate.net. Certain heterocyclic compounds, including those related to the imidazopyridine family, have been investigated for this purpose.

Mechanism and Activity : Studies on related imidazo[4,5-b]pyridines and imidazo[1,2-a]pyridines have demonstrated their ability to inhibit α-glucosidase researchgate.netacs.org. The inhibition mechanism is often competitive, where the compound vies with the natural substrate for the enzyme's active site. The inhibitory potential can be quite potent, with some derivatives showing IC50 values significantly lower than the standard drug, acarbose acs.orgnih.gov. Structure-activity relationship studies suggest that the presence and position of hydroxyl groups on aromatic side chains are crucial for potent inhibitory activity.

Table of Mentioned Compounds

Compound Name/Class
This compound
Imidazo[4,5-c]pyridin-2-one derivatives
1,4,6-Trisubstituted imidazo[4,5-c]pyridines
3H-imidazo[4,5-b]pyridine derivatives
5H-imidazo[4,5-c]pyridine derivatives
Imidazo[1,2-a]pyridine (B132010) derivatives
Acarbose

Receptor Modulation Studies

The imidazo[4,5-c]pyridine core is a key feature in compounds designed to modulate various receptors, indicating its significance as a privileged scaffold in medicinal chemistry. irb.hr

While direct studies on this compound's effect on GABAA receptors are not extensively documented in the provided context, the broader family of imidazo[4,5-b]pyridine derivatives has been shown to influence GABAergic systems. nih.gov The modulation of the GABAA receptor by various ligands is a significant area of research, with different sites on the receptor, such as the benzodiazepine and picrotoxin sites, being targets for allosteric modulation. nih.gov For example, studies have shown that certain compounds can potentiate the binding of ligands to the picrotoxin site, indicating a modulatory effect on the receptor channel. nih.gov

Novel non-peptide antagonists for the Angiotensin II receptor have been developed based on a 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine structure. nih.gov The affinity and potency of these compounds are influenced by substitutions at various positions on the imidazo[4,5-c]pyridine core. nih.gov

Research has shown that small alkyl groups at the C-2 position and a (methylbiphenylyl)tetrazole moiety at the N-3 position are preferred for high affinity. nih.gov Furthermore, modifications at the N-5 position can significantly modulate the compound's activity. nih.gov For instance, the introduction of acetamide (B32628) groups at N-5 has led to molecules with increased activity, in some cases superior to established drugs like losartan in vitro. nih.gov One of the most potent compounds identified was 2-butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4- biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5- (N,N-diethylacetamide). nih.gov Additionally, a series of imidazo[4,5-b]pyridines have been discovered to have dual activity at both the Angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-gamma (PPARgamma). drugbank.com

Table 2: Structure-Activity Relationship of Imidazo[4,5-c]pyridine Derivatives as Angiotensin II Receptor Antagonists

Position of Substitution Preferred Substituent Effect on Activity Example Compound
C-2 Small alkyl groups Increased affinity and potency -
N-3 (Methylbiphenylyl)tetrazole moiety Increased affinity and potency -
N-5 Acetic acid esters or acetamides Increased activity 2-butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4- biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5- (N,N-diethylacetamide)
N-5 Benzyl groups Potency in the nanomolar range -

The serotonin 5-HT6 receptor is a target for cognitive enhancement, and antagonists of this receptor are being investigated for the treatment of Alzheimer's disease and other cognitive disorders. nih.govresearchgate.net Benzimidazole-based compounds, which share a similar core structure with imidazo[4,5-c]pyridines, have been developed as potent 5-HT6 receptor antagonists. nih.govresearchgate.net

Ligand-receptor modeling has shown that the central benzimidazole or imidazo-pyridine ring interacts with key residues such as C1103.36 and F2856.52 in the receptor's binding pocket. nih.gov The development of these antagonists has led to compounds with high affinity and selectivity, and some have demonstrated procognitive activity in in vivo models. nih.gov The 5-HT6 receptor is known to regulate several neurotransmitter systems, including serotonergic, cholinergic, glutamatergic, and GABAergic pathways. nih.gov

Table 3: Interaction of Imidazo-Pyridine-Like Scaffolds with 5-HT6 Receptor

Interacting Moiety Receptor Residues Type of Interaction
Central benzimidazole/imidazo-pyridine ring C1103.36, F2856.52 Hydrophobic/Aromatic
(Dimethylamino)ethyl group D1063.32 Ionic/Anchoring
Sulfonamide group N2886.55, S1935.43 Hydrogen bonding

Nucleic Acid Molecular Recognition and Binding

The structural similarity of the imidazo-pyridine heterocyclic system to naturally occurring purines makes it a candidate for interaction with nucleic acids like DNA and RNA. irb.hr

Table 4: Nucleic Acid Binding Properties of Imidazo[4,5-b]pyridine Derivatives

Derivative Class Binding Target Mode of Binding Factors Influencing Binding
Tetracyclic imidazo[4,5-b]pyridines DNA, RNA Not specified Position of amino side chains, ligand charge
Triaza-benzo[c]fluorenes DNA Intercalation N-methylation, 2-imidazolinyl substitution
Pyridine-benzimidazole-based Cu complexes DNA Intercalation Complex concentration

Advanced Derivatization and Functionalization Strategies for 3h Imidazo 4,5 C Pyridine 2 Propanamine Scaffolds

Site-Specific Chemical Modifications for Enhanced Properties

Targeted modifications at specific sites on the 3H-Imidazo[4,5-C]pyridine-2-propanamine scaffold are fundamental to enhancing its physicochemical and biological characteristics.

Regioselectivity—the control over the position of chemical modification—is a significant challenge in the functionalization of heterocyclic compounds like imidazopyridines. The imidazo[4,5-c]pyridine core presents multiple reactive nitrogen and carbon atoms, making controlled synthesis complex.

Research into the synthesis of related imidazo[4,5-c]pyridines has highlighted several strategies to achieve regioselectivity. One approach involves the selective acylation of the precursor, 3,4-diaminopyridine (B372788). acs.org By carefully choosing reaction conditions, it is possible to introduce functional groups at either the 3- or 4-amino position, which then directs the subsequent cyclization to form the desired imidazole (B134444) ring structure. acs.org

Another key aspect is the alkylation of the formed imidazo[4,5-c]pyridine ring system. Studies on 2-(substituted-phenyl)imidazo[4,5-c]pyridines have shown that alkylation using reagents like 4-chlorobenzyl or butyl bromide under basic conditions predominantly leads to the formation of N5 regioisomers. nih.gov The precise determination of these isomeric structures was confirmed using advanced spectroscopic techniques such as 2D-NOESY and HMBC. nih.gov In contrast, solid-phase synthesis efforts using 2,4-dichloro-3-nitropyridine (B57353) as a starting material have shown that the initial arylation step is not completely regioselective, yielding a mixture of isomers. acs.org

For the related imidazo[4,5-b]pyridine scaffold, direct C2-arylation has been achieved through a copper(I)iodide-facilitated mechanism, allowing for the selective functionalization of the C2 position. nih.gov This method enables the creation of 2,7- and 2,6-disubstituted derivatives from common intermediates, demonstrating a powerful strategy for achieving regioselectivity that could potentially be adapted for the imidazo[4,5-c]pyridine scaffold. nih.gov

Table 1: Summary of Regioselective Functionalization Strategies for Imidazopyridine Scaffolds
StrategyScaffoldKey FindingReference
Selective AcylationImidazo[4,5-c]pyridine Precursor (3,4-diaminopyridine)Regioselective introduction of acetamide (B32628) or carbamate (B1207046) groups directs cyclization. acs.org
Alkylation5H-Imidazo[4,5-c]pyridinesReaction with alkyl halides predominantly forms N5 regioisomers. nih.gov
Direct C-H ArylationImidazo[4,5-b]pyridinesCopper-catalyzed reaction allows for selective C2-functionalization. nih.gov
Solid-Phase ArylationImidazo[4,5-c]pyridinesArylation of the precursor with 2,4-dichloro-3-nitropyridine is not fully regioselective. acs.org

The primary amine of the propanamine side chain on the this compound scaffold is a prime target for derivatization. Such modifications can be used to attach the molecule to larger biomolecules (bioconjugation) or to alter its physical properties like solubility.

A prominent strategy for amine modification involves converting it into amides, ureas, or sulfonamides. In a study focused on developing antimycobacterial agents, researchers synthesized a series of novel imidazo[4,5-c]pyridine derivatives featuring these functional groups. rsc.org This approach allows for the systematic exploration of how different substituents impact biological activity, which is crucial for understanding SAR. rsc.org

For bioconjugation purposes, the amine group can be reacted with various reagents. General methods in bioconjugation chemistry often target amine groups for linking molecules to proteins or other biological targets. rsc.org For instance, while not specific to this scaffold, pyrocinchonimides are known to react with amine groups to form stable conjugates. rsc.org

Furthermore, derivatization can be used to enhance aqueous solubility. Attaching polar functional groups to the amine can improve the compound's solubility profile, which is often a critical parameter in research settings. The conversion of a carboxylic acid to an amine is a known strategy to enable modification with a wide array of amine-reactive fluorescent probes or for coupling to solid-phase supports. nih.gov This principle can be applied in reverse, where the existing amine on the this compound scaffold serves as a handle for introducing functionalities that control solubility. nih.gov

Table 2: Examples of Amine Group Derivatization on Imidazo[4,5-c]pyridine Scaffolds
Derivative TypePurposeReference
AmideSAR studies for antimycobacterial activity rsc.org
UreaSAR studies for antimycobacterial activity rsc.org
SulfonamideSAR studies for antimycobacterial activity rsc.org

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of structurally diverse compounds, known as chemical libraries. nih.gov For the 3H-imidazo[4,5-c]pyridine scaffold, these approaches are invaluable for exploring a wide chemical space to identify compounds with desired properties.

Solid-phase synthesis is a cornerstone of combinatorial chemistry. An efficient method has been developed for the solid-supported synthesis of trisubstituted imidazo[4,5-c]pyridines starting from 2,4-dichloro-3-nitropyridine. acs.org This technique involves attaching a building block to a polymer support and then carrying out a series of reactions to build the final molecule before cleaving it from the support. This approach is highly amenable to automation and the creation of chemical libraries by systematically varying the building blocks (amines and aldehydes) used in the synthesis. acs.org

Microwave-assisted synthesis has also emerged as a valuable tool for accelerating the generation of compound libraries. For the related imidazo[4,5-b]pyridine scaffold, microwave heating has been shown to be a fast and efficient method for producing libraries of 2-substituted derivatives. mdpi.com This high-speed synthesis technique can significantly reduce reaction times compared to conventional heating methods. eurjchem.com The design and synthesis of a library of imidazo[4,5-c]pyridin-2-one derivatives have also been reported as part of a research effort to identify novel kinase inhibitors. nih.gov

Table 3: Strategies for Combinatorial Library Generation of Imidazopyridines
MethodScaffoldKey AdvantageReference
Solid-Phase SynthesisImidazo[4,5-c]pyridinesSystematic preparation of chemical libraries with diverse substitutions. acs.org
Microwave-Assisted SynthesisImidazo[4,5-b]pyridinesRapid generation of compound libraries with reduced reaction times. mdpi.comeurjchem.com
Solution-Phase Library SynthesisImidazo[4,5-c]pyridin-2-onesGeneration of a focused library for screening against specific targets. nih.gov

Strategies for Improving Chemical Stability and Metabolic Profile in Research Contexts

For any compound intended for biological research, chemical and metabolic stability are critical parameters. Strategies to enhance these properties are often integrated into the design and synthesis process.

The metabolic stability of imidazopyridine derivatives can be highly dependent on their specific structure. For the related imidazo[1,2-a]pyridines, the position of the imidazopyridine core and the nature of its substituents are pivotal factors influencing their metabolic activation and subsequent biological activity. nih.gov Some derivatives have been shown to inhibit microsomal enzymes, which could affect their metabolic profile. nih.gov Research on other imidazopyridine isomers has demonstrated that certain derivatives can possess ideal metabolic stability. nih.gov

The standard research approach to evaluating metabolic stability involves in vitro assays using liver microsomes from different species (e.g., human, rat, mouse). mdpi.com These assays can determine the rate at which a compound is metabolized and help identify the resulting metabolites. mdpi.com For example, studies on other compounds have shown significant species differences in metabolism, underscoring the importance of testing in multiple systems. mdpi.com

In modern drug discovery and chemical biology, computational tools are frequently used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds before they are synthesized. A computational approach using ADMETlab 2.0 was employed to evaluate the drug-likeness properties of a series of newly synthesized imidazo[4,5-c]pyridine derivatives. nih.gov This in silico screening helps prioritize which derivatives to synthesize and test, saving time and resources by flagging compounds that are likely to have poor stability or other undesirable properties.

Methodological Advancements in Analytical Characterization Relevant to 3h Imidazo 4,5 C Pyridine 2 Propanamine

Development of High-Resolution Spectroscopic Techniques Beyond Routine Analysis

The unambiguous identification of complex heterocyclic molecules like 3H-Imidazo[4,5-C]pyridine-2-propanamine relies heavily on sophisticated spectroscopic methods. The structural complexity and potential for isomerism in the imidazopyridine core necessitate the use of high-resolution techniques that can provide detailed information about connectivity and spatial arrangement.

A significant challenge in the synthesis of imidazo[4,5-c]pyridines is the potential for the formation of regioisomers. nih.gov For instance, alkylation reactions can occur at different nitrogen atoms within the heterocyclic system, leading to products with very similar chemical properties but distinct structural arrangements. nih.govmdpi.com Distinguishing between these isomers is often impossible with routine one-dimensional Nuclear Magnetic Resonance (NMR) or basic mass spectrometry.

To address this, researchers employ a suite of advanced 2D NMR techniques. nih.gov These methods provide through-bond and through-space correlation data, which are essential for definitive structure elucidation.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is used to identify long-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for establishing the connectivity across quaternary carbons and heteroatoms, which is key to assigning the correct isomeric form of substituted imidazopyridines. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects through-space interactions between protons that are in close proximity. It is particularly powerful for confirming the position of substituents by observing the spatial relationships between protons on the substituent and protons on the heterocyclic core, thereby verifying the correct regioisomer. nih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is another cornerstone of modern analytical characterization. acs.org HRMS provides highly accurate mass measurements (typically to within 5 ppm), allowing for the determination of the elemental composition of the parent molecule and its fragments. This level of precision is crucial for confirming the identity of a synthesized compound and distinguishing it from potential byproducts with similar nominal masses. acs.org In studies of related imidazo[4,5-b]pyridine derivatives, ESI-MS has been effectively used to characterize the formation and stability of various complexes. mdpi.com

Furthermore, computational methods such as Density Functional Theory (DFT) are increasingly used in conjunction with experimental spectroscopy. mdpi.commdpi.com DFT calculations can predict NMR chemical shifts and other spectroscopic parameters for different potential isomers. mdpi.com By comparing the calculated data with experimental spectra, researchers can gain additional confidence in their structural assignments. This integrated approach of high-resolution spectroscopy and theoretical calculations provides a robust framework for the characterization of complex molecules like this compound.

Table 1: Advanced Spectroscopic Methods for Imidazopyridine Characterization

Technique Application in Imidazopyridine Analysis Key Information Provided Reference
2D-NOESY Determination of N-alkylation regioisomers. Through-space proton-proton correlations, confirming substituent placement. nih.gov
HMBC Confirmation of regioisomeric structures. Long-range (2-3 bond) proton-carbon correlations, establishing molecular connectivity. nih.gov
HRMS (ESI) Confirmation of elemental composition. Highly accurate mass-to-charge ratio (m/z) for molecular formula verification. acs.orgmdpi.com
DFT Calculations Theoretical prediction of spectroscopic data. Complements experimental data to confirm the most stable and likely isomer. mdpi.commdpi.com

Optimization of Chromatographic Separation and Purification Methodologies

The isolation of pure this compound from synthetic reaction mixtures requires efficient and optimized separation techniques. Traditional methods are often enhanced by modern advancements that offer improved speed, resolution, and reduced solvent consumption.

Flash Chromatography has become a standard and indispensable tool for the purification of synthetic intermediates and final products in organic chemistry, including various imidazopyridine derivatives. mdpi.commaynoothuniversity.ienih.govmdpi.com This air-pressure-driven form of column chromatography is significantly faster and more efficient than traditional gravity-fed chromatography.

The optimization of a flash chromatography method involves several key parameters:

Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the purification of imidazopyridine compounds. mdpi.commdpi.com

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. Typically, a gradient of solvents with increasing polarity is used, such as mixtures of ethyl acetate (B1210297) in petroleum ether or methanol (B129727) in dichloromethane. nih.govmdpi.com The process often begins with method development using Thin Layer Chromatography (TLC) to identify a suitable solvent system that provides optimal separation of the target compound from impurities. mdpi.com

Loading Method: The crude product can be loaded onto the column either as a concentrated solution (liquid loading) or pre-adsorbed onto a small amount of silica gel (dry loading), with the latter often providing better resolution.

Table 2: Example Flash Chromatography Parameters for Imidazopyridine Derivatives

Compound Type Stationary Phase Eluent System (Gradient) Reference
Imidazo[4,5-c]pyridin-2-one derivatives Silica Gel 20-70% Ethyl acetate in Petroleum ether nih.gov
Imidazo[1,2-c]pyrimidin-3-yl acetate Silica Gel Ethyl acetate : Petroleum ether (7:3) maynoothuniversity.ie
2,6-disubstituted-Imidazo[4,5-b]pyridines Silica Gel Dichloromethane : Methanol mdpi.com

Solid-Supported Liquid-Liquid Extraction (SLE) represents a significant advancement over traditional liquid-liquid extraction (LLE) for sample preparation and cleanup, particularly for polar and basic compounds like heterocyclic amines. nih.govphenomenex.com SLE simplifies the LLE process by immobilizing the aqueous sample phase onto a high-surface-area, inert solid support, typically highly purified diatomaceous earth. phenomenex.com The water-immiscible organic extraction solvent is then passed through this support.

This technique offers several advantages over conventional LLE:

Elimination of Emulsions: Since there is no vigorous shaking of two immiscible phases, the formation of emulsions—a common problem in LLE—is prevented. phenomenex.com

Improved Efficiency and Reproducibility: The high surface area of the support ensures intimate contact between the aqueous and organic phases, leading to very efficient and reproducible extractions. nih.govresearchgate.net

Automation-Friendly: The cartridge-based format of SLE is easily amenable to automation, making it suitable for high-throughput applications. researchgate.net

Reduced Solvent and Glassware Usage: SLE typically requires smaller volumes of organic solvent and eliminates the need for separatory funnels. phenomenex.com

For a compound like this compound, which contains a basic propanamine side chain, SLE would be an ideal method for extraction from aqueous matrices. The pH of the aqueous sample can be adjusted to ensure the amine is in its neutral, un-ionized form, facilitating its partitioning into the organic extraction solvent. This methodology is widely applied for the extraction of heterocyclic amines from various complex samples. nih.govnih.govjfda-online.com

Potential Research Applications and Probes Derived from 3h Imidazo 4,5 C Pyridine 2 Propanamine Analogs

Development of Chemical Probes for Cellular and Molecular Imaging

The intrinsic photophysical properties of the imidazo[4,5-c]pyridine core have been harnessed to develop fluorescent probes for cellular and molecular imaging. These probes offer the potential for real-time visualization of biological processes within living cells, providing invaluable insights into cellular function and dysfunction.

The fluorescence of imidazopyridine derivatives is often governed by processes such as excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT). These mechanisms can lead to a large separation between the excitation and emission wavelengths (Stokes shift), which is a highly desirable feature for fluorescent probes as it minimizes self-quenching and background interference. nih.govtandfonline.com

For instance, studies on 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine (AHPIP-c) have demonstrated that this compound exhibits both normal and tautomer emissions in various solvents due to the ESIPT process. nih.gov This dual emission property can be exploited to create ratiometric probes that are sensitive to their microenvironment, such as polarity or pH. In contrast, analogs like 2-(4'-aminophenyl)-1H-imidazo-[4,5-c]pyridine (APIP-c) can display twisted intramolecular charge transfer (TICT) emission in protic solvents, offering another avenue for designing environmentally sensitive probes. nih.gov

The development of imidazopyridine-based fluorescent probes has been a subject of extensive research, with applications ranging from metal ion detection to bioimaging. nih.gov The versatility of the imidazopyridine scaffold allows for the fine-tuning of its photophysical properties through chemical modifications, enabling the creation of probes with specific excitation and emission profiles suitable for various imaging modalities. tandfonline.comijrpr.com

Table 1: Photophysical Properties of Selected Imidazo[4,5-c]pyridine Analogs

CompoundKey Photophysical ProcessEmission CharacteristicsPotential Application
2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine (AHPIP-c)Excited-State Intramolecular Proton Transfer (ESIPT)Dual normal and tautomer emissionRatiometric sensing of microenvironment
2-(4'-aminophenyl)-1H-imidazo-[4,5-c]pyridine (APIP-c)Twisted Intramolecular Charge Transfer (TICT)Emission in protic solventsEnvironmentally sensitive probes
2-(4'-amino-2'-methoxyphenyl)-1H-imidazo-[4,5-c]pyridine (AMPIP-c)Weak Twisted Intramolecular Charge Transfer (TICT)Weak fluorescence in methanol (B129727)Control compound in probe development

Synthesis of Molecular Recognition Tools for Biological Systems

The 3H-imidazo[4,5-c]pyridine scaffold has proven to be a valuable framework for the synthesis of molecular recognition tools, particularly inhibitors of enzymes that play critical roles in disease. By designing analogs that selectively bind to the active site of a target protein, researchers can create powerful tools to probe protein function and validate new drug targets.

A significant area of research has been the development of imidazopyridine-based kinase inhibitors. For example, a series of 3H-imidazo[4,5-b]pyridine derivatives were designed and synthesized as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer. nih.gov Through structural analysis and chemical optimization, compounds with high enzymatic and cellular activity were identified. nih.gov Similarly, novel imidazo[4,5-b]pyridine derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), another important cancer target. nih.gov

Furthermore, imidazo[4,5-c]pyridinecarboxamide analogs have been synthesized and evaluated as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. ebi.ac.uk The strategic design of these molecules allows them to fit into the enzyme's active site with high affinity, thereby inhibiting its function.

The synthesis of these molecular recognition tools often involves the condensation of a diaminopyridine with an appropriate aldehyde or carboxylic acid derivative, followed by further modifications to enhance potency and selectivity. nih.gov The ability to generate a diverse library of analogs allows for systematic structure-activity relationship (SAR) studies, leading to the identification of highly specific probes.

Table 2: Imidazo[4,5-c]pyridine Analogs as Molecular Recognition Tools

Compound ClassTarget EnzymeTherapeutic AreaReference
3H-Imidazo[4,5-b]pyridine derivativesc-Met KinaseCancer nih.gov
Imidazo[4,5-b]pyridine derivativesCyclin-Dependent Kinase 9 (CDK9)Cancer nih.gov
Imidazo[4,5-c]pyridinecarboxamide analogsPoly(ADP-ribose) polymerase-1 (PARP-1)Cancer ebi.ac.uk
Imidazo[4,5-c]pyridine derivativesBovine Viral Diarrhea Virus (BVDV) RNA-dependent RNA polymeraseAntiviral nih.gov

Applications in Mechanistic Biological and Chemical Biology Studies

Analogs of 3H-imidazo[4,5-c]pyridine-2-propanamine serve as crucial tools in mechanistic studies, enabling researchers to dissect complex biological pathways and chemical processes. By selectively modulating the activity of a specific protein or pathway, these compounds can help to elucidate the roles of individual components in a larger biological system.

For instance, the use of selective kinase inhibitors derived from the imidazopyridine scaffold allows for the investigation of signaling cascades. By inhibiting a specific kinase, researchers can observe the downstream effects on cellular processes such as proliferation, survival, and differentiation, thereby mapping out the signaling network. The development of potent and selective c-Met inhibitors from the 3H-imidazo[4,5-b]pyridine class provides a clear example of how these tools can be used to study the role of this kinase in cancer progression. nih.gov

In the field of virology, imidazo[4,5-c]pyridine derivatives have been developed as inhibitors of viral enzymes. For example, certain analogs have shown activity against the Bovine Viral Diarrhea Virus (BVDV) by targeting its RNA-dependent RNA polymerase. nih.gov These compounds can be used to study the viral replication cycle and to identify vulnerabilities that can be exploited for antiviral drug development.

Furthermore, the interaction of imidazo[4,5-d]pyridazine nucleosides, a related class of compounds, with DNA and viral enzymes has been studied to understand the mechanism of action of potential antiviral agents. nih.gov These studies have shown that such compounds can modulate the unwinding of DNA by viral helicases, providing insights into the intricate mechanisms of viral replication. nih.gov

The synthesis of diverse libraries of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives, coupled with their evaluation in various biological assays, continues to provide valuable tools for chemical biology. eurjchem.comnih.govresearchgate.netacs.org These efforts not only advance our understanding of fundamental biological processes but also lay the groundwork for the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3H-imidazo[4,5-c]pyridine-2-propanamine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves condensation reactions between pyridine derivatives and amines. Microwave-assisted synthesis (e.g., 80–120°C, polar aprotic solvents like DMF) can enhance reaction efficiency by reducing time and side products . For example, intermediates like ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate are synthesized via cyclization under controlled pH and temperature, followed by amine coupling . Yield optimization requires monitoring solvent polarity, stoichiometry (e.g., 1:1.2 molar ratio of pyridine to amine), and purification via column chromatography or recrystallization .

Q. How can researchers characterize the structural purity of this compound derivatives?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve ambiguities in fused-ring systems (e.g., distinguishing imidazo[4,5-c] from imidazo[4,5-b] isomers) .
  • HPLC with UV detection (λ = 250–300 nm) to assess purity >95% .

Q. What are the common reactivity patterns of the imidazo[4,5-c]pyridine core in derivatization?

  • Methodological Answer : The core undergoes:

  • Electrophilic substitution at the C5 position due to electron-rich pyridine nitrogen.
  • Nucleophilic attack at the C2 amine, enabling alkylation or acylation (e.g., coupling with aryl halides via Buchwald-Hartwig catalysis) .
  • Oxidation of sulfur-containing substituents (e.g., sulfides to sulfoxides) under mild conditions (H₂O₂, RT) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data for imidazo[4,5-c]pyridine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) predict NMR chemical shifts and IR vibrational frequencies, aiding in structural assignment when experimental data conflicts. For example, prototropic tautomerism in 2-(hydroxyphenyl) derivatives can lead to ambiguous NMR peaks; DFT models clarify dominant tautomers in solution .

Q. What strategies mitigate batch-to-batch variability in biological activity assays for kinase inhibitors derived from this scaffold?

  • Methodological Answer :

  • Standardize assay conditions : Use recombinant kinases (e.g., Aurora kinases) with ATP concentrations fixed at Km values.
  • Control solvent effects : DMSO concentration ≤1% to avoid denaturation.
  • Validate via orthogonal assays : Combine enzymatic inhibition (IC₅₀) with cellular proliferation assays (e.g., MTT) to confirm target engagement .

Q. How do solvent and pH affect the stability of this compound in pharmacological studies?

  • Methodological Answer :

  • Aqueous stability : At physiological pH (7.4), the compound may hydrolyze slowly (t₁/₂ >24 hrs). Acidic conditions (pH <3) accelerate degradation via ring-opening.
  • Solvent compatibility : Use tert-butanol or PEG-400 for long-term storage to prevent aggregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.